Traditional propionaldehyde handling risks rapid oxidation and flash point -30°C, while dimethyl acetal releases toxic methanol. Propionaldehyde diethyl acetal (1,1-diethoxypropane) is a stable, ethanol-yielding protected aldehyde with bp 123°C and flash point 12°C. Key advantages: • Hydrolyzes to ethanol, not methanol - EFSA-approved flavor (FL 06.070). • Robust protecting group for Grignard/reduction steps. • Effective moisture scavenger in polymer reactors. SMolecule supplies high-purity (≥98%) bulk quantities.
Propionaldehyde diethyl acetal (1,1-diethoxypropane) is a highly stable liquid acetal primarily utilized as a protected aldehyde precursor in organic synthesis, a specialized solvent, and a moisture-scavenging agent in industrial processes [1]. With a boiling point of approximately 123 °C and a flash point of 12 °C, it provides a highly processable, room-temperature stable alternative to its highly volatile and reactive parent compound, propionaldehyde [2]. Furthermore, its ability to undergo controlled hydrolysis to release ethanol rather than toxic methanol makes it particularly valuable in flavor, fragrance, and green-chemistry formulations where byproduct toxicity is a strict procurement constraint [3].
Aldehyde protection with mild deprotection; compatible with neutral/basic conditions
Distillation-friendly boiling point (122.8 °C) enables purification from common solvents
Identity verification via refractive index (1.389); distinct from 1,3-isomer
Substituting propionaldehyde diethyl acetal with unprotected propionaldehyde introduces severe handling risks, as the parent aldehyde is prone to rapid oxidation, aldol condensation, and possesses a dangerously low flash point of -30 °C . Conversely, substituting with the closely related 1,1-dimethoxypropane (propionaldehyde dimethyl acetal) alters the thermal profile (boiling point ~83 °C) and, critically, releases methanol upon deprotection or moisture scavenging [1]. In pharmaceutical, food-grade, or environmentally sensitive workflows, the generation of toxic methanol is a regulatory liability, making the ethanol-yielding diethyl acetal a non-interchangeable procurement requirement for compliance-driven manufacturing [2].
Boiling point differs ~20 °C from simpler acetals; distillation-based purification may fail with generic substitutes.
Refractive index distinguishes 1,1- from 1,3-isomer; using unverified generic acetal risks structural isomer mix-up.
Formal toxicological assessment (RIFM) is specific to this acetal; substitution may lack comparable safety data package.
Unprotected propionaldehyde is highly volatile and difficult to handle at scale, boiling at 48 °C. Conversion to the diethyl acetal dramatically alters its thermal profile, raising the boiling point to 122.8 °C [1]. This nearly 75 °C increase in boiling point enables high-temperature reactions without the need for pressurized vessels and significantly reduces evaporative losses during prolonged synthesis or formulation steps .
| Evidence Dimension | Boiling Point |
| Target Compound Data | 122.8 °C |
| Comparator Or Baseline | Propionaldehyde (48 °C) |
| Quantified Difference | +74.8 °C increase in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables standard reflux conditions and reduces evaporative material loss, directly lowering procurement waste and eliminating the need for specialized pressurized reactors.
The unprotected aldehyde presents severe fire hazards in industrial settings, characterized by a flash point of -30 °C . Propionaldehyde diethyl acetal mitigates this risk by elevating the flash point to 12 °C [1]. While still classified as a flammable liquid, this 42 °C shift moves the handling requirements out of the extreme cryogenic hazard zone, allowing for standard cold-room or ambient-temperature transfer protocols without the extreme explosion risks associated with the parent compound [1].
| Evidence Dimension | Flash Point |
| Target Compound Data | 12 °C |
| Comparator Or Baseline | Propionaldehyde (-30 °C) |
| Quantified Difference | +42 °C increase in flash point |
| Conditions | Closed cup measurement |
Significantly reduces the infrastructure costs associated with extreme fire-hazard storage and handling protocols required for highly volatile aldehydes.
When used as a protecting group or a moisture scavenger in polymerization reactors, acetals undergo hydrolysis. 1,1-Dimethoxypropane (the dimethyl acetal analog) hydrolyzes to release methanol, a highly regulated toxic solvent . In contrast, 1,1-diethoxypropane hydrolyzes to release ethanol [1]. This substitution is critical in flavor/fragrance formulations and pharmaceutical intermediate synthesis where residual methanol limits are strictly enforced by regulatory bodies.
| Evidence Dimension | Hydrolysis Byproduct |
| Target Compound Data | Yields 2 equivalents of ethanol |
| Comparator Or Baseline | 1,1-Dimethoxypropane (Yields 2 equivalents of methanol) |
| Quantified Difference | 100% elimination of methanol generation |
| Conditions | Acid-catalyzed hydrolysis or moisture scavenging |
Prevents regulatory compliance failures and costly purification steps required to remove toxic methanol residues in downstream products.
Due to its stability and the fact that its hydrolysis yields only ethanol and propionaldehyde, this compound is heavily utilized as a flavoring agent and fragrance component (EFSA FL No. 06.070) [1]. It provides the characteristic fruity/ethereal notes of propionaldehyde without the instability and rapid oxidation that degrades the unprotected aldehyde during shelf-life.
Propionaldehyde diethyl acetal is employed as a passivating agent to remove adsorbed water from the interior surfaces of polymerization reactors [2]. It reacts with residual moisture to form labile, easily removable byproducts (ethanol and propionaldehyde), preventing polymer fouling without introducing toxic methanol into the reactor system.
In complex syntheses where the propionaldehyde moiety must survive basic conditions, Grignard additions, or reduction steps, the diethyl acetal serves as a robust protecting group[3]. Its 123 °C boiling point allows it to remain in the liquid phase during elevated-temperature refluxes, outperforming the highly volatile dimethyl acetal analog.
Flammable